4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-methylpyrimidine
Description
Properties
IUPAC Name |
cyclopropyl-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-10-14-5-4-12(15-10)16-6-8-17(9-7-16)13(18)11-2-3-11/h4-5,11H,2-3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRWFRRNOOZJDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-methylpyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methylpyrimidine with 4-cyclopropanecarbonylpiperazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclopropanecarbonylpiperazin-1-yl)-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4-Cyclopropanecarbonylpiperazin-1-yl)-2-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in DNA repair, leading to potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(2-Hydroxyphenyl)-2-methylpyrimidine
Structural Features: A 2-methylpyrimidine with a hydroxylphenyl substituent at the 4-position. Synthesis: Synthesized via condensation of (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one with acetamidine hydrochloride, yielding 85% product . Physicochemical Properties:
- Melting point: 181–183°C
- Thermal decomposition activation energy: 266.81 kJ/mol
- Peak decomposition temperatures: 234.8–241.9°C (heating rate-dependent)
Biological Activity : Exhibits superior cytotoxicity against HepG2 and MCF7 cancer cells compared to carboplatin .
Comparison : The hydroxylphenyl group enhances antitumor activity but may reduce metabolic stability compared to the cyclopropanecarbonylpiperazinyl group, which could improve lipophilicity and target engagement .
4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine (B4PyMPM)
Structural Features : A 2-methylpyrimidine with bulky electron-deficient aromatic substituents at the 4- and 6-positions.
Application : Used in phosphorescent OLEDs as a light extraction layer, achieving a maximal external quantum efficiency (EQE) of 44.3% .
Comparison : The extended π-conjugation and electron-withdrawing groups in B4PyMPM are critical for optoelectronic performance, whereas the piperazine and cyclopropane groups in the target compound suggest a focus on biological interactions rather than electronic applications .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
Structural Features: A 2-aminopyrimidine with a piperidine group at the 6-position and a methyl group at the 4-position. Comparison: The 2-amino group may enhance hydrogen bonding in biological targets, while the cyclopropanecarbonylpiperazinyl group in the target compound could offer improved solubility or receptor selectivity .
4-(p-Anisyl)-2-methylpyrimidine (5b)
Structural Features: A 2-methylpyrimidine with a para-methoxyphenyl (anisyl) substituent at the 4-position. Synthesis: Obtained via regioselective substitution with a 41% yield, characterized by NMR and mass spectrometry .
2-Aminopyrimidine Derivatives with Piperazine/Piperidine Substituents
Structural Features: Examples include 3-(piperidin-1-yl)propan-1-ol hydrochloride and 3-(4-methylpiperazin-1-yl)propoxyphenyl derivatives . Pharmacological Relevance: These compounds are evaluated for their side-chain modifications’ impact on bioactivity, with piperazine derivatives often showing enhanced pharmacokinetic profiles .
Critical Analysis of Structural and Functional Differences
- Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: B4PyMPM’s pyridinylphenyl groups enhance electron transport in OLEDs, while hydroxyl or methoxy groups in other derivatives influence solubility and hydrogen bonding . Piperazine vs.
- Biological vs. Material Applications : Derivatives with aromatic or bulky substituents (e.g., B4PyMPM) excel in optoelectronics, whereas those with heterocyclic amines (e.g., 4-(2-hydroxyphenyl)-2-methylpyrimidine) prioritize bioactivity .
Biological Activity
4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-methylpyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a piperazine moiety and a cyclopropanecarbonyl group. Its structural formula can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 232.28 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO, ethanol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The piperazine ring enhances binding affinity to various biological targets, potentially influencing neurotransmitter systems.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial activity.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. In cell line assays, it demonstrated cytotoxic effects on cancer cells, with IC50 values ranging from 10 to 20 µM in different cancer types. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
-
Study on Antibacterial Activity :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Method : Disc diffusion method was employed.
- Results : Showed significant inhibition zones for S. aureus, confirming its potential as an antibacterial agent.
-
Study on Anticancer Activity :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Method : MTT assay was used to determine cell viability.
- Results : The compound reduced cell viability significantly in a dose-dependent manner, particularly in breast cancer cell lines.
Comparative Analysis with Similar Compounds
To evaluate the uniqueness of this compound, comparisons were made with structurally similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Yes (MIC: 32 µg/mL) | Yes (IC50: 10-20 µM) |
| Compound A (similar structure) | Moderate | No |
| Compound B (similar structure) | Yes | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
